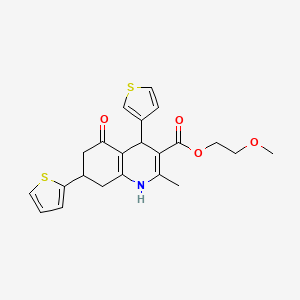![molecular formula C24H24N4O4S B11631169 (6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631169.png)
(6Z)-5-imino-6-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6Z)-5-Imino-6-({4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo-pyrimidine core, which is known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-imino-6-({4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, including the formation of the thiadiazolo-pyrimidine core and subsequent functionalization. Common reagents used in these reactions include various amines, aldehydes, and isocyanides under controlled conditions such as specific temperatures and pH levels .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(6Z)-5-Imino-6-({4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(6Z)-5-Imino-6-{4-[2-(4-Methoxyphenoxy)ethoxy]benzyliden}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein zur Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen und antikanzerogenen Eigenschaften untersucht.
Medizin: Wird auf sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten untersucht.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus dieser Verbindung beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Sie kann Enzyme, Rezeptoren oder andere Proteine hemmen oder aktivieren, was zu verschiedenen biologischen Wirkungen führt. Der genaue Mechanismus hängt vom Kontext der Anwendung ab, z. B. von der antimikrobiellen oder antikanzerogenen Aktivität.
Ähnliche Verbindungen:
Ethylacetoacetat: Eine einfachere Verbindung, die in ähnlichen Syntheseanwendungen verwendet wird.
Acetylaceton: Eine weitere Verbindung mit Keto-Enol-Tautomerie, die in verschiedenen chemischen Reaktionen verwendet wird.
Dieser ausführliche Artikel bietet einen umfassenden Überblick über (6Z)-5-Imino-6-{4-[2-(4-Methoxyphenoxy)ethoxy]benzyliden}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-on, einschließlich seiner Einleitung, Herstellungsmethoden, chemischen Reaktionen, wissenschaftlichen Forschungsanwendungen, Wirkmechanismus und eines Vergleichs mit ähnlichen Verbindungen
Wirkmechanismus
The mechanism of action of (6Z)-5-imino-6-({4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Molecular Modeling of Inorganic Compounds: Inorganic compounds with similar structural features, investigated using molecular modeling techniques.
Uniqueness
(6Z)-5-Imino-6-({4-[2-(4-methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its specific structural configuration and the presence of the thiadiazolo-pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C24H24N4O4S |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
(6Z)-5-imino-6-[[4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H24N4O4S/c1-15(2)23-27-28-21(25)20(22(29)26-24(28)33-23)14-16-4-6-18(7-5-16)31-12-13-32-19-10-8-17(30-3)9-11-19/h4-11,14-15,25H,12-13H2,1-3H3/b20-14-,25-21? |
InChI-Schlüssel |
FIPXYBBLMJTNLE-OEMPCWLZSA-N |
Isomerische SMILES |
CC(C)C1=NN2C(=N)/C(=C/C3=CC=C(C=C3)OCCOC4=CC=C(C=C4)OC)/C(=O)N=C2S1 |
Kanonische SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CC=C(C=C3)OCCOC4=CC=C(C=C4)OC)C(=O)N=C2S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-ethyl-6-iodoquinazolin-4(3H)-one](/img/structure/B11631089.png)
![4-[(5Z)-5-({9-methyl-4-oxo-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11631096.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11631103.png)
![2-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)methyl]-3-phenylquinazolin-4-one](/img/structure/B11631104.png)
![(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxylic acid](/img/structure/B11631114.png)
![2-(2-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11631123.png)

![N-{2-chloro-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11631143.png)
![(4E)-5-(3,4-dimethoxyphenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11631146.png)
![Ethyl 5-[(3-chloro-4-methylphenyl)carbamoyl]-2-[(2,2-dimethylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11631158.png)
![Ethyl 1-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}piperidine-3-carboxylate](/img/structure/B11631161.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11631163.png)
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-bromophenyl)carbonyl]tryptophanate](/img/structure/B11631165.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11631166.png)
